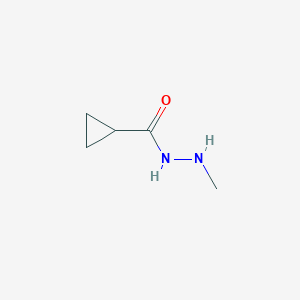
Chromiumpentacarbonyl(triethylphosphine)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromiumpentacarbonyl(triethylphosphine)- is an organometallic compound with the formula C₁₁H₁₅CrO₅P. It is a coordination complex where a chromium atom is bonded to five carbonyl (CO) groups and one triethylphosphine (P(C₂H₅)₃) ligand.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chromiumpentacarbonyl(triethylphosphine)- can be synthesized through the reaction of chromium hexacarbonyl (Cr(CO)₆) with triethylphosphine. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out in an organic solvent such as tetrahydrofuran (THF) or toluene. The reaction proceeds as follows:
Cr(CO)6+P(C2H5)3→Cr(CO)5(P(C2H5)3)+CO
The reaction is usually conducted at elevated temperatures to facilitate the substitution of one carbonyl group with the triethylphosphine ligand .
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Chromiumpentacarbonyl(triethylphosphine)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state chromium complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The triethylphosphine ligand or carbonyl groups can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Ligand exchange reactions can be carried out using various phosphines, amines, or other donor ligands under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) species, while substitution reactions can produce a variety of chromium complexes with different ligands .
Aplicaciones Científicas De Investigación
Chromiumpentacarbonyl(triethylphosphine)- has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organometallic complexes and as a catalyst in various organic reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biochemical applications.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mecanismo De Acción
The mechanism by which Chromiumpentacarbonyl(triethylphosphine)- exerts its effects involves coordination chemistry principles. The chromium center can undergo various electronic and structural changes upon interaction with different ligands or reactants. These changes can influence the compound’s reactivity and catalytic properties. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Chromium hexacarbonyl (Cr(CO)₆): A precursor to Chromiumpentacarbonyl(triethylphosphine)-, it has six carbonyl ligands and no phosphine ligand.
Chromium pentacarbonyl(triphenylphosphine) (Cr(CO)₅(PPh₃)): Similar structure but with a triphenylphosphine ligand instead of triethylphosphine.
Chromium pentacarbonyl(dimethylphenylphosphine) (Cr(CO)₅(PMe₂Ph)): Another variant with a different phosphine ligand.
Uniqueness
Chromiumpentacarbonyl(triethylphosphine)- is unique due to the specific electronic and steric properties imparted by the triethylphosphine ligand. These properties can influence the compound’s reactivity, stability, and catalytic behavior, making it distinct from other chromium carbonyl complexes .
Propiedades
Fórmula molecular |
C11H15CrO5P |
|---|---|
Peso molecular |
310.20 g/mol |
Nombre IUPAC |
carbon monoxide;chromium;triethylphosphane |
InChI |
InChI=1S/C6H15P.5CO.Cr/c1-4-7(5-2)6-3;5*1-2;/h4-6H2,1-3H3;;;;;; |
Clave InChI |
SNLOXDYNNHDAMZ-UHFFFAOYSA-N |
SMILES canónico |
CCP(CC)CC.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-Dimethyl[2,2'-binaphthalene]-1,1'-diol](/img/structure/B13154041.png)

![3-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13154044.png)


![2'H-Spiro[[1,3]dioxolane-2,7'-phenanthro[1,2-b]furan]](/img/structure/B13154072.png)

![methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate](/img/structure/B13154088.png)



![1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13154111.png)


